碳磷酸酯

描述

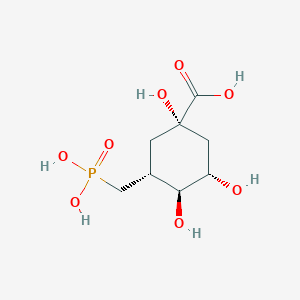

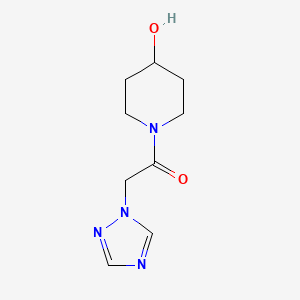

Carbaphosphonate is a small molecule that belongs to the class of organic compounds known as quinic acids and derivatives . These compounds contain a quinic acid moiety (or a derivative thereof), which is a cyclitol made up of a cyclohexane ring that bears four hydroxyl groups at positions 1,3.4, and 5, as well as a carboxylic acid at position 1 .

Synthesis Analysis

The synthesis of Carbaphosphonate is related to the shikimate pathway, which is a crucial metabolic route in plants, bacteria, fungi, and some parasites . This pathway involves seven enzymatic reactions toward the synthesis of chorismate and aromatic amino acids .Molecular Structure Analysis

Carbaphosphonate has a molecular formula of C8H15O8P . Its average weight is 270.1737 and its mono-isotopic mass is 270.050453968 . The structure of Carbaphosphonate has been studied using X-ray diffraction .Chemical Reactions Analysis

Carbaphosphonate is involved in the shikimate pathway, which is a series of biochemical reactions used in organisms to produce aromatic amino acids . This pathway begins with an aldol condensation reaction of phosphoenolpyruvate and erythrose 4-phosphate forming 3-deoxy-D-arabinoheptulosonate 7-phosphate (DAHP), which is then converted into chorismate .科学研究应用

细胞和分子机制

- 双膦酸盐在代谢性骨病中的作用:双膦酸盐是用于治疗骨质疏松症、肿瘤相关骨质溶解症和佩吉特病等代谢性骨病的关键抗骨吸收剂。它们具有很高的钙亲和力,靶向骨矿物质并选择性地内化于破骨细胞中,从而抑制破骨细胞功能 (Rogers 等,2000)。

药物设计和开发

- 膦酸酯化学:膦酸酯,包括碳磷酸酯,由于其生物活性特性,在设计酶抑制剂和靶向骨骼的药物中非常重要。它们还用于医学影像和诊断。例如,含氮双膦酸盐可有效治疗骨吸收障碍 (Turhanen, Demadis, & Kafarski, 2021)。

生物活性

- 氨基膦酸酯:这些化合物是氨基酸的类似物,其中羧基部分被膦酸取代,它们充当氨基酸拮抗剂。它们抑制参与氨基酸代谢的酶,并表现出抗菌和神经调节作用 (Kafarski & Lejczak, 1991)。

酶活性的抑制

- 3-脱氢奎尼酸合酶的抑制:碳磷酸酯化合物已被证明可以抑制酶 3-脱氢奎尼酸合酶的活性,该酶在某些生化途径中起关键作用 (Montchamp, Piehler, & Frost, 1992)。

分子机制

- 抗骨吸收效力的作用机制:双膦酸盐的分子机制涉及靶向钙离子和影响破骨细胞。含氮双膦酸盐通过抑制甲羟戊酸途径中的特定酶来发挥作用,从而影响细胞功能 (Roelofs 等,2006)。

药理学和临床实践

- 双膦酸盐在临床中的应用:双膦酸盐在临床实践中用于治疗骨质疏松症、佩吉特病和其他骨骼疾病。它们通过抑制破骨细胞介导的骨丢失来发挥作用 (Drake, Clarke, & Khosla, 2008)。

抗肿瘤活性

- 双膦酸盐在癌症治疗中的作用:含氮双膦酸盐已显示出抗肿瘤活性,影响肿瘤细胞粘附、侵袭和增殖的各种分子机制。它们在优化肿瘤学中的双膦酸盐治疗方面显示出潜力 (Clézardin, 2011)。

生化研究

- 氨基甲酰基膦酸酯:这些化合物是碳磷酸酯的一个亚型,它们抑制碳酸酐酶和基质金属蛋白酶,在靶向肿瘤微环境的化疗中显示出前景 (Reich 等,2012)。

安全和危害

The safety and hazards associated with Carbaphosphonate are not well-documented. It’s important to handle all chemicals with care and to follow safety guidelines provided by organizations such as the National Institute for Occupational Safety and Health and the Occupational Safety and Health Administration .

未来方向

Carbaphosphonate is a precursor of ketocarbaphosphonate, an irreversible inhibitor of 3-dehydroquinate synthase (DHQS) . Future research may focus on the development of Carbaphosphonate and its derivatives as potential antimicrobial agents and herbicides . Additionally, the development of carbohydrate-containing therapeutics is a promising field, with potential directions including pure carbohydrate drugs, carbohydrate conjugates, carbohydrate scaffolds, carbohydrates vaccines, and glyconanomaterials .

属性

IUPAC Name |

(1S,3S,4S,5R)-1,3,4-trihydroxy-5-(phosphonomethyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15O8P/c9-5-2-8(13,7(11)12)1-4(6(5)10)3-17(14,15)16/h4-6,9-10,13H,1-3H2,(H,11,12)(H2,14,15,16)/t4-,5-,6-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKLICLLAHMTUPK-TYQACLPBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(CC1(C(=O)O)O)O)O)CP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H](C[C@@]1(C(=O)O)O)O)O)CP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Cyclohexyl-1-[3-(hydroxymethyl)piperidin-1-yl]ethan-1-one](/img/structure/B1462694.png)

![2-chloro-N-[2-(dimethylamino)-2-phenylethyl]propanamide hydrochloride](/img/structure/B1462700.png)

![(1-Cyclopropylethyl)[(2,4-dichlorophenyl)methyl]amine](/img/structure/B1462706.png)

![1H,2H,3H,4H,5H-pyrido[4,3-b]indole-6-carboxylic acid hydrochloride](/img/structure/B1462710.png)